molecular formula C7H6BrFOS B14760654 4-Bromo-2-fluoro-3-(methylthio)phenol

4-Bromo-2-fluoro-3-(methylthio)phenol

Cat. No.: B14760654
M. Wt: 237.09 g/mol
InChI Key: LVIPBRNQRSZQSZ-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-3-(methylthio)phenol: is an organic compound with the molecular formula C7H6BrFOS It is a phenolic compound that contains bromine, fluorine, and a methylthio group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 4-Bromo-2-fluoro-3-(methylthio)phenol typically begins with commercially available starting materials such as 4-bromo-2-fluorophenol.

    Reaction Steps:

Industrial Production Methods:

  • Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Bromo-2-fluoro-3-(methylthio)phenol can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine or fluorine substituents to hydrogen, resulting in dehalogenation.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are commonly employed.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated phenols.

    Substitution: Phenolic compounds with different substituents replacing bromine or fluorine.

Scientific Research Applications

Chemistry:

  • 4-Bromo-2-fluoro-3-(methylthio)phenol is used as an intermediate in the synthesis of more complex organic molecules. It can be employed in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Biology:

  • The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine:

  • Research into the medicinal applications of this compound may focus on its potential as a building block for drug discovery and development.

Industry:

  • In the industrial sector, this compound can be utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-3-(methylthio)phenol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, depending on the reaction conditions. The molecular targets and pathways involved in its biological activity would require further research to elucidate.

Comparison with Similar Compounds

    4-Bromo-2-fluorophenol: Similar structure but lacks the methylthio group.

    4-Bromo-3-fluorophenol: Similar structure but with different positioning of the fluorine atom.

    4-Bromo-2-fluoro-3-(methylthio)aniline: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness:

  • The presence of both bromine and fluorine atoms, along with the methylthio group, makes 4-Bromo-2-fluoro-3-(methylthio)phenol unique. This combination of substituents can influence its reactivity and potential applications in various fields.

Properties

Molecular Formula

C7H6BrFOS

Molecular Weight

237.09 g/mol

IUPAC Name

4-bromo-2-fluoro-3-methylsulfanylphenol

InChI

InChI=1S/C7H6BrFOS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3,10H,1H3

InChI Key

LVIPBRNQRSZQSZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1F)O)Br

Origin of Product

United States

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